1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and pyridine. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) and reducing agents like NaBH₄. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities
Materials Science: It is used in the development of energetic materials due to its stability and energetic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can result in various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
Uniqueness
What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of the pyridine ring, in particular, enhances its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H11N9O2 |
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Molecular Weight |
313.28 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-pyridin-2-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C12H11N9O2/c1-7-9(16-20-21(7)11-10(13)18-23-19-11)12(22)17-15-6-8-4-2-3-5-14-8/h2-6H,1H3,(H2,13,18)(H,17,22)/b15-6+ |
InChI Key |
RQRMTLQYRPMONJ-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=N3 |
solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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